molecular formula C20H30Cl3N5O B13735950 Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate CAS No. 104373-49-1

Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate

Cat. No.: B13735950
CAS No.: 104373-49-1
M. Wt: 462.8 g/mol
InChI Key: MGLCWNFJHOJOEK-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzamide core substituted with amino, dimethyl, pyridinyl, and piperazinyl groups. The trihydrochloride and monohydrate forms add to its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.

    Substitution Reactions: The amino and dimethyl groups are introduced through substitution reactions, often using reagents like dimethyl sulfate and ammonia.

    Pyridinyl and Piperazinyl Group Addition: The pyridinyl and piperazinyl groups are added through nucleophilic substitution reactions, using pyridine and piperazine derivatives.

    Formation of Trihydrochloride and Monohydrate: The final step involves the formation of the trihydrochloride and monohydrate forms by treating the compound with hydrochloric acid and water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification Steps: Multiple purification steps, including crystallization, filtration, and drying, to obtain the pure compound.

    Quality Control: Rigorous quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

    Pyridinyl and Piperazinyl Compounds: Compounds containing pyridinyl and piperazinyl groups with varying structures.

Uniqueness

Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

104373-49-1

Molecular Formula

C20H30Cl3N5O

Molecular Weight

462.8 g/mol

IUPAC Name

4-amino-2,6-dimethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide;trihydrochloride

InChI

InChI=1S/C20H27N5O.3ClH/c1-15-13-17(21)14-16(2)19(15)20(26)23-7-8-24-9-11-25(12-10-24)18-5-3-4-6-22-18;;;/h3-6,13-14H,7-12,21H2,1-2H3,(H,23,26);3*1H

InChI Key

MGLCWNFJHOJOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=N3)C)N.Cl.Cl.Cl

Origin of Product

United States

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